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Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- - 754-38-1

Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl-

Catalog Number: EVT-3194015
CAS Number: 754-38-1
Molecular Formula: C7H21ClSi3
Molecular Weight: 224.95 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- is an organosilicon compound characterized by its unique molecular structure and properties. It falls under the category of chlorosilanes, which are used in various chemical applications due to their reactivity and ability to form siloxane bonds. The compound is particularly notable for its potential applications in materials science and organic synthesis.

Source

The compound can be synthesized from various precursors, including heptamethyltrisilane. Its synthesis and characterization have been documented in scientific literature, highlighting its significance in the field of organosilicon chemistry .

Classification
  • Chemical Class: Organosilicon compounds
  • Sub-class: Chlorosilanes
  • Molecular Formula: C10H30ClSi3
Synthesis Analysis

Methods

The synthesis of trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- typically involves chlorination reactions of heptamethyltrisilane. This process can be achieved through several methods:

  1. Direct Chlorination:
    • Heptamethyltrisilane is treated with chlorine gas or a chlorinating agent under controlled conditions to introduce the chlorine atom at the desired position.
  2. Electrophilic Substitution:
    • The compound can undergo electrophilic substitution reactions where the chlorine replaces a hydrogen atom in the silane structure.

Technical Details

The reaction conditions such as temperature, pressure, and the presence of solvents play a crucial role in determining the yield and purity of the synthesized product. Monitoring techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to confirm the structure of the synthesized trisilane .

Molecular Structure Analysis

Structure

Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- features a trisilane backbone with three silicon atoms connected by silicon-silicon bonds. The molecular structure can be represented as follows:

Cl Si3(C5H15)2\text{Cl Si}_3(\text{C}_5\text{H}_{15})_2

Where:

  • The "Cl" denotes the chlorine substituent.
  • The "Si" atoms represent silicon atoms bonded to methyl groups.

Data

Key structural data includes:

  • Silicon Atoms: 3
  • Chlorine Atoms: 1
  • Methyl Groups: 7 (attached to silicon)
Chemical Reactions Analysis

Reactions

Trisilane can participate in various chemical reactions typical of silanes:

  1. Hydrolysis:
    • Upon exposure to moisture or water, trisilane can hydrolyze to form silanol compounds.
  2. Condensation Reactions:
    • It can react with alcohols or amines to form siloxanes or silyl ethers.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity. The hydrolysis reaction may produce volatile byproducts such as hydrochloric acid.

Mechanism of Action

Process

The mechanism of action for trisilane primarily involves its reactivity due to the presence of chlorine and silicon atoms:

  1. Electrophilic Attack:
    • Chlorine acts as a leaving group during nucleophilic attacks by water or alcohols.
  2. Formation of Siloxanes:
    • The resultant silanol can further condense to form siloxane linkages.

Data

Kinetic studies may reveal that the rate of hydrolysis is influenced by factors such as pH and temperature.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Density: Approximately 0.8 g/cm³
  • Boiling Point: Varies depending on purity but generally around 150°C.

Chemical Properties

  • Reactivity: Highly reactive towards water and alcohols.
  • Stability: Stable under dry conditions but sensitive to moisture.

Relevant Data or Analyses

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to determine purity and identify reaction products .

Applications

Scientific Uses

Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- has several applications in scientific research and industry:

  1. Synthesis of Siloxanes:
    • Used as a precursor for synthesizing complex siloxane polymers.
  2. Material Science:
    • Potential applications in coatings and sealants due to its silicone properties.
  3. Organic Synthesis:
    • Acts as a reagent in various organic transformations involving silicon chemistry.
Introduction to Organosilicon Chemistry and Functionalized Trisilanes

Organosilicon chemistry encompasses compounds containing carbon-silicon bonds, a class of synthetic materials absent in biological systems yet indispensable in modern technology. Unlike purely organic compounds, organosilicon species exhibit unique electronic configurations and bonding characteristics stemming from silicon's lower electronegativity (1.8) compared to carbon (2.5). This difference creates polarized Si–C bonds (186 pm length, 314 kJ/mol strength) with enhanced nucleophilic susceptibility at silicon centers. The heptamethyltrisilane framework represents a structurally significant subclass where silicon atoms form the backbone with methyl substituents, while strategic functionalization—particularly chlorine substitution at the central silicon—imparts distinctive reactivity and material properties essential for semiconductor manufacturing [4].

Historical Evolution of Organosilicon Compounds in Advanced Materials

The foundations of organosilicon chemistry were established in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane, tetraethylsilane, via reaction of silicon tetrachloride with diethylzinc. This pioneering work demonstrated the feasibility of creating silicon-carbon bonds, though practical applications remained elusive for decades. The field advanced significantly under Frederic S. Kipping (early 1900s), who developed systematic synthesis routes using Grignard reagents and coined the term "silicones" for siloxane polymers—a misnomer reflecting his initial misconception of their structure as ketone analogues. Kipping's methodologies enabled the synthesis of alkylsilanes, arylsilanes, and oligomeric siloxanes, laying essential groundwork for polymeric systems [4].

Industrial-scale production became viable with Eugene Rochow and Richard Müller's independent development (1940s) of the direct process (Müller-Rochow process). This catalytic reaction between elemental silicon and methyl chloride in the presence of copper catalysts revolutionized silicone production, generating key precursors like dimethyldichlorosilane at commercial scales. World War II accelerated industrial adoption, with silicone polymers finding critical applications as high-temperature insulation, sealants, and lubricants in military equipment. Post-war expansion saw organosilicon compounds permeating aerospace, electronics, and construction industries, driven by their thermal stability, electrical insulation properties, and hydrophobicity [4] [6].

Table 1: Key Historical Milestones in Organosilicon Chemistry Development

YearInnovator(s)BreakthroughSignificance
1863Friedel & CraftsSynthesis of tetraethylsilaneFirst demonstration of Si-C bond formation
1901-1940Frederic S. KippingGrignard-based synthesis of siliconesSystematic methodologies for organosilicon synthesis; coined "silicones"
1940sRochow & MüllerDirect process (Si + CH₃Cl → (CH₃)₂SiCl₂)Enabled industrial-scale production of methylchlorosilanes
WWII EraCorning/GE/Dow CorningSilicone polymers for military applicationsValidated high-temperature stability and sealing properties in critical systems

The late 20th century witnessed diversification into functionalized silanes tailored for electronics, including halogenated alkylsilanes like heptamethyltrisilane derivatives. These developments leveraged silicon's ability to form hybrid materials through sol-gel processes and surface functionalization—key for nanotechnology and semiconductor applications. Contemporary research focuses on precision synthesis of oligomeric silanes with site-specific substituents, such as chlorine, to tune reactivity for chemical vapor deposition (CVD) precursors [4] [5] [6].

Role of Chlorinated Alkylsilanes in Semiconductor Precursor Design

Chlorinated alkylsilanes occupy a critical niche in semiconductor manufacturing due to their volatility profiles, controlled reactivity, and clean decomposition pathways—attributes essential for depositing ultra-pure silicon-containing films. Unlike conventional silanes (e.g., monosilane, SiH₄), branched oligomers like 2-chloro-1,1,1,2,3,3,3-heptamethyltrisilane offer enhanced thermal stability during handling while maintaining sufficient lability at deposition temperatures (400-800°C). The chlorine atom serves dual roles: it modulates molecular polarity to improve precursor vaporization characteristics and acts as a leaving group during surface reactions in CVD/atomic layer deposition (ALD) processes. This facilitates the formation of silicon carbide (SiC) or silicon oxycarbide (SiOC) films with low oxygen contamination [6] [8].

The heptamethyltrisilane backbone provides steric shielding that minimizes unwanted oligomerization during storage and transport—a common issue with chlorinated monosilanes. Furthermore, methyl substituents ensure carbon incorporation into deposited films, enabling low-k dielectrics or etch-stop layers. Semiconductor-grade precursors require exceptional purity (>99.999%), necessitating sophisticated purification techniques (e.g., fractional distillation, adsorption beds) to remove chlorinated hydrocarbon byproducts (e.g., MeCl, CH₂Cl₂) and metallic impurities arising from the direct synthesis process. These impurities can cause film defects or elevated electrical leakage if not meticulously controlled below ppb levels [6] [7] [8].

Table 2: Semiconductor Precursor Requirements vs. Chlorinated Alkylsilane Properties

Precursor RequirementRole in DepositionHow 2-Chloroheptamethyltrisilane Meets Requirement
High Vapor PressureEfficient delivery to reactorBranched structure lowers melting point; chlorine enhances volatility
Thermal LabilityDecomposition at substrateSi-Cl bond cleaves readily at 500-700°C; methyl groups provide carbon source
Low Particulate FormationFilm uniformity and defect controlSteric bulk minimizes premature gas-phase reactions
High PurityElectronic-grade filmsAmenable to distillation/adsorption purification due to molecular weight
Selective ReactivityConformal film growthChlorine enables self-limiting surface reactions in ALD modes

Structural Significance of Chlorine Substitution in Heptamethyltrisilane Frameworks

The molecular architecture of 2-chloro-1,1,1,2,3,3,3-heptamethyltrisilane comprises a trisilane chain (Si-Si-Si) with terminal silicon atoms each bearing three methyl groups (-Si(CH₃)₃), while the central silicon carries one chlorine and one methyl substituent. This arrangement creates a sterically congested environment around the chlorine atom, significantly influencing reactivity. Key structural features include:

  • Bond Length Effects: The Si-Si bond length (234 pm) exceeds C-C bonds (154 pm), reducing steric strain despite multiple substituents. The Si-Cl bond (203 pm) is markedly longer than C-Cl bonds (177 pm), contributing to lower bond energy (~456 kJ/mol vs. 339 kJ/mol for C-Cl) and enhanced lability .
  • Electronegativity Polarization: Chlorine's high electronegativity (3.0) versus silicon (1.8) induces a substantial dipole moment at the Si-Cl bond (δ⁺Si-Clδ⁻), making it susceptible to nucleophilic attack. This polarization facilitates reactions with surfaces, alcohols, or amines during functionalization—critical for precursor chemisorption in ALD [8].
  • Steric Protection: Peripheral methyl groups create a bulky molecular envelope that shields the reactive Si-Cl bond from hydrolysis or unintended reactions during handling, improving shelf-life compared to less substituted chlorosilanes (e.g., MeSiCl₃).
  • Hyperconjugation Effects: Methyl groups engage in σ(Si-C)→σ*(Si-Cl) hyperconjugation, partially delocalizing electron density and further weakening the Si-Cl bond. This electronic modulation lowers decomposition temperatures in CVD applications .

Table 3: Molecular Descriptors of 2-Chloro-1,1,1,2,3,3,3-heptamethyltrisilane

Structural FeatureParameterSignificance in Reactivity/Applications
Central Si-Cl BondLength: ~203 pmWeaker than C-Cl; cleaves at lower temperatures for film deposition
Strength: ~456 kJ/mol
Si-Si BondsLength: ~234 pmProvides molecular flexibility; lowers melting point
Strength: ~196 kJ/mol
Si-C BondsLength: ~186 pmStable under inert atmosphere; sources carbon for SiC films
Strength: ~314 kJ/mol
Electronegativity DifferenceΔEN(Si-Cl): 1.2Creates polar site for nucleophilic reactions/surface binding

The chlorine's position at the central silicon (rather than terminal) optimizes its electronic influence across the trisilane chain while maintaining volatility. This contrasts with compounds like methyltrichlorosilane (CH₃SiCl₃), where multiple chlorines increase reactivity but also sensitivity to moisture. In synthetic pathways, the chlorine atom serves as a versatile synthetic handle for further derivatization—e.g., hydride reduction to form Si-H bonds, alkoxylation for silyl ethers, or cross-coupling to install functional groups. Such transformations expand utility beyond deposition into areas like polymer modification or nanostructure synthesis [8].

Properties

CAS Number

754-38-1

Product Name

Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl-

IUPAC Name

chloro-methyl-bis(trimethylsilyl)silane

Molecular Formula

C7H21ClSi3

Molecular Weight

224.95 g/mol

InChI

InChI=1S/C7H21ClSi3/c1-9(2,3)11(7,8)10(4,5)6/h1-7H3

InChI Key

MCFQLBFGRNFSGM-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[Si](C)([Si](C)(C)C)Cl

Canonical SMILES

C[Si](C)(C)[Si](C)([Si](C)(C)C)Cl

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